N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-10-9-11(2)18(17-10)8-7-15-14-16-12-5-3-4-6-13(12)19-14/h3-6,9H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDRVXAQNFJYBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC2=NC3=CC=CC=C3S2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Aminopyrazoles
The most versatile method for synthesizing 5-aminopyrazoles involves condensing \$$\beta\$$-ketonitriles with hydrazines. The reaction includes a nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon, leading to hydrazones. Subsequently, cyclization occurs via the attack of the other nitrogen on the nitrile carbon, which produces 5-aminopyrazoles.
Scheme 1: Synthesis of 5-aminopyrazoles from \$$\beta\$$-ketonitriles and hydrazines
\$$
\begin{array}{c}
\text{β-ketonitriles} + \text{hydrazines} \longrightarrow \text{hydrazones} \longrightarrow \text{5-aminopyrazoles}
\end{array}
\$$
In one approach, a compound is hydrolyzed to produce a \$$\beta\$$-ketonitrile derivative, which then reacts with hydrazines to yield the corresponding 5-aminopyrazoles. This method is suited for creating combinatorial libraries for drug target screening because it avoids using troublesome \$$\beta\$$-ketonitrile functionality.
Alternative Synthesis Using Malononitrile
The reaction of substituted hydrazines with malononitrile follows a similar path.
Scheme 2: Reaction of malononitrile with hydrazines
\$$
\begin{array}{c}
\text{malononitrile} + \text{hydrazines} \longrightarrow \text{products}
\end{array}
\$$
Preparation of N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxyamide
To prepare N-[2-(ethylamine)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxyamide, 5-Formyl-2,4-dimethyl-lH-pyrrole-3-carboxylic acid is added to a solution of 2-(lH-benzotriazole-l-yl)-l,l,3,3-tetramethyluronium tetrafluoroborate (TBTU) and N-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide. N,N-diisopropylethylamine (DIPEA) is added, and the mixture is stirred at room temperature. After adding N-ethyl-ethylenediamine, the solution is stirred overnight. 1M HCl is added to this mixture, which is stirred for 1 hour, then water and methylene dichloride are added upon completion. The organic phase is separated and the water layer is diluted with saturated NaHCO.
Synthesis Involving (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
In one instance, (3,5-dimethyl-pyrazol-1-yl)-acetic acid is reacted with other compounds to form a final product. For example, to a solution of (3,5-dimethyl-pyrazol-1-yl)-acetic acid in N,N-dimethylformamide, pyridine and tetramethyluroniumhydroxybenzotriazolehexaflourophosphate are added. After stirring, 3-chloro-N-(5-chloro-2-[l,4]diazepan-l-yl-phenyl)-benzamide is added, and the mixture is stirred overnight. The mixture is concentrated under reduced pressure and purified by reverse phase HPLC to yield the final product.
Table 1: Reaction Conditions and Yield
| Reactant | Yield | Reaction Conditions |
|---|---|---|
| (3,5-dimethyl-pyrazol-1-yl)-acetic acid + 3-chloro-N-(5-chloro-2-[l,4]diazepan-l-yl-phenyl)-benzamide | 29% | N,N- dimethylformamide, pyridine, tetramethyluroniumhydroxybenzotriazolehexaflourophosphate, overnight stirring, reverse phase HPLC |
| 5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride + (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | 41.2% | 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide; N-ethyl-N,N-diisopropylamine; In ethyl acetate; N,N-dimethyl-formamide; at 20℃; for 2.5h; Cooling with ice. |
| 3-(2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2HCl + (3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | Unknown | 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide; In N,N-dimethyl-formamide; at 20℃; Inert atmosphere; Cooling with ice. |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Biological Activities
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of benzothiazole derivatives, including this compound. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been documented, indicating potential use in treating bacterial infections .
Anticancer Properties
Research indicates that compounds containing benzothiazole moieties can inhibit cancer cell proliferation. For instance, derivatives similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may reduce inflammatory cytokine production in vitro, making it a candidate for developing anti-inflammatory drugs .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzothiazole derivatives and their antimicrobial activities. The study found that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity
In a recent investigation into the anticancer effects of benzothiazole derivatives, this compound was tested against human breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
| Compound Name | Core Structure | Linker | Pyrazole Substituents | Key Modifications |
|---|---|---|---|---|
| Target Compound | Benzothiazole | Ethyl | 3,5-Dimethyl | Ethyl linker enhances flexibility vs. methyl |
| N-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine (1) | Thiazole | Methyl | 3,5-Dimethyl | Thiazole lacks aromatic extension of benzothiazole |
| N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (7) | Thiazole | Methyl | Unsubstituted | Absence of dimethyl groups reduces steric hindrance |
| PTA-1 (Triazine Derivative) | Triazine | N/A | 3,5-Dimethyl | Triazine core alters electronic properties |
| 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | Benzothiazole + Triazole | N/A | N/A | Triazole replaces pyrazole; nitro group adds polarity |
Key Insights :
- Substitution of thiazole (Compound 7) with benzothiazole increases aromatic surface area, likely improving π-π stacking interactions in biological systems .
- Triazine derivatives (e.g., PTA-1) exhibit distinct electronic profiles due to the electron-deficient triazine core, contrasting with the electron-rich benzothiazole .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight | LogP* | NMR Shifts (1H, Pyrazole CH3) | GC-MS Fragmentation Pattern |
|---|---|---|---|---|
| Target Compound | ~316.4 | 3.2 (Predicted) | δ 2.1–2.3 ppm (doublet) | M+ peak at m/z 316; pyrazole cleavage at m/z 121 |
| Compound 1 | 248.3 | 2.8 | δ 2.2–2.4 ppm (doublet) | M+ at m/z 248; thiazole fragment at m/z 85 |
| Compound 7 | 196.2 | 1.5 | N/A (unsubstituted pyrazole) | M+ at m/z 196; pyrazole fragment at m/z 67 |
Key Insights :
- The target compound’s higher molecular weight and logP (predicted) suggest increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to thiazole analogs .
- NMR data for pyrazole methyl groups (δ 2.1–2.3 ppm) align with dimethylpyrazole analogs, confirming structural consistency .
Key Insights :
- The benzothiazole-triazole hybrid () demonstrates antiproliferative effects, highlighting the therapeutic relevance of benzothiazole derivatives .
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound combines structural elements from pyrazole and benzothiazole, which are known for their diverse biological activities. The synthesis typically involves:
- Reaction of 3,5-dimethyl-1H-pyrazole with 2-chloroethylamine hydrochloride.
- Subsequent reaction with 2-aminobenzothiazole , often utilizing bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions.
This synthetic pathway highlights the compound's accessibility for further modifications aimed at enhancing its biological efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of various kinases involved in cellular signaling pathways and glucose metabolism . The potential for enzyme inhibition positions this compound as a candidate for treating metabolic disorders such as diabetes.
Anti-inflammatory Properties
This compound may also exhibit anti-inflammatory effects. Compounds within the same class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are pivotal in inflammatory responses . This suggests that further exploration into the anti-inflammatory capabilities of this compound could be beneficial.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been documented extensively. For instance, certain pyrazole carboxamide derivatives demonstrated notable antifungal activity against various phytopathogenic fungi . While direct studies on this compound are sparse, its structural characteristics indicate potential efficacy against microbial infections.
Case Studies and Research Findings
A few relevant studies provide insights into the biological activity associated with compounds similar to this compound:
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with a benzothiazole derivative (e.g., 2-chloro-1,3-benzothiazole) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃. This method ensures regioselective alkylation at the benzothiazole amine position . Optimization of reaction time, temperature, and stoichiometry is critical to achieving yields >70%. For purification, column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol is recommended.
Basic: What analytical techniques are essential for characterizing this compound and validating its purity?
Key characterization methods include:
- 1H/13C NMR : To confirm substitution patterns and proton environments. For example, the benzothiazole NH proton typically appears as a singlet near δ 8.5–9.0 ppm, while pyrazole methyl groups resonate at δ 2.1–2.5 ppm .
- HR-MS (ESI-qTOF) : To verify molecular weight with <5 ppm error. Expected [M+H]+ for C₁₄H₁₇N₄S is 279.1152 .
- FT-IR : Peaks near 1600–1650 cm⁻¹ confirm C=N stretching in benzothiazole and pyrazole rings .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%).
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s 3D structure and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles (e.g., N—N—C—C in pyrazole-ethyl linkages), and packing motifs. Software like SHELXL (for refinement) and Mercury (for visualization) are widely used . For example, SCXRD can confirm the planarity of the benzothiazole ring and the dihedral angle between pyrazole and benzothiazole moieties, which influences π-π stacking interactions . Hydrogen-bonding networks (e.g., N—H···S or C—H···N) can be mapped to predict solubility and stability .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
SAR strategies include:
- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 3,5-dimethylpyrazole position enhances binding to targets like potassium channels (e.g., SK2/SK3) .
- Ethyl Linker Modification : Replacing the ethyl spacer with propyl or cyclopropyl groups alters conformational flexibility and bioavailability .
- Benzothiazole Functionalization : Adding methyl or methoxy groups to the benzothiazole ring improves lipophilicity and CNS penetration .
Validate changes using in vitro assays (e.g., patch-clamp electrophysiology for ion channel modulation ).
Advanced: How should researchers address contradictions in reported biological activities of derivatives?
Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Mitigation strategies include:
- Standardized Protocols : Replicate experiments under identical conditions (e.g., 10 µM compound concentration in HEK293 cells ).
- Purity Validation : Use HPLC (≥95% purity) and mass spectrometry to exclude degradation products .
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ values for SK2 inhibition vs. antibacterial activity ).
Advanced: What computational tools support the design of derivatives with improved target affinity?
- Docking Simulations (AutoDock Vina) : Predict binding modes to targets like SK channels using crystal structures (PDB: 6VH4) .
- DFT Calculations (Gaussian) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize charge transfer in benzothiazole-pyrazole hybrids .
- Molecular Dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns to assess conformational changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
